molecular formula C19H22ClN3 B3911637 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine CAS No. 6077-15-2

4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine

Cat. No. B3911637
CAS RN: 6077-15-2
M. Wt: 327.8 g/mol
InChI Key: CTVVDYYCAYUQTL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained attention in recent years due to its potential medical applications. CBP belongs to the class of piperazinamines and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is not fully understood. However, it is believed that 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine interacts with various cellular pathways and targets, including DNA, RNA, and proteins. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has also been shown to modulate the immune system and regulate the release of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine in lab experiments is its potential for a wide range of medical applications. 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, making it a versatile compound for research. However, one limitation of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine. One direction is the exploration of its potential applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is the study of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine's potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine analogs and derivatives may lead to the discovery of new compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been studied for its potential applications in various medical fields, including cancer research and treatment, neurological disorders, and infectious diseases. In cancer research, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been studied for its potential neuroprotective effects. In infectious diseases, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3/c1-16-5-4-6-17(13-16)14-21-23-11-9-22(10-12-23)15-18-7-2-3-8-19(18)20/h2-8,13-14H,9-12,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVVDYYCAYUQTL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417459
Record name AC1NT7OP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine

CAS RN

6077-15-2
Record name AC1NT7OP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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